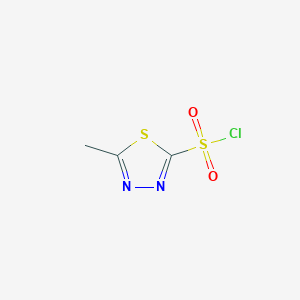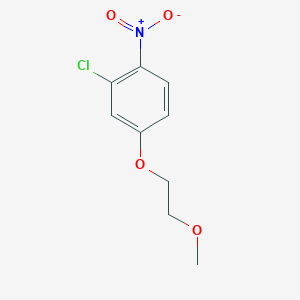
5-methyl-1,3,4-thiadiazole-2-sulfonyl Chloride
描述
5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride is a chemical compound with the molecular formula C3H3ClN2O2S2. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
5-Methyl-1,3,4-thiadiazole-2-thiol+Chlorosulfonic acid→5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as triethylamine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
科学研究应用
5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical syntheses to form sulfonamide bonds, which are crucial in many biologically active compounds.
相似化合物的比较
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: The precursor to 5-Methyl-1,3,4-thiadiazole-2-sulfonyl Chloride, used in similar synthetic applications.
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry.
5-Chloro-1,3,4-thiadiazole-2-sulfonyl Chloride: A related compound with similar reactivity but different substituents, leading to varied applications.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of the methyl group, which can influence its chemical behavior and the properties of the resulting products
属性
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXXMBKPEWGNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]acetate](/img/structure/B7942192.png)

![2,2-dimethyl-3-((1S,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)cyclopropanecarboxylic acid](/img/structure/B7942211.png)
![methyl (2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoate](/img/structure/B7942234.png)










